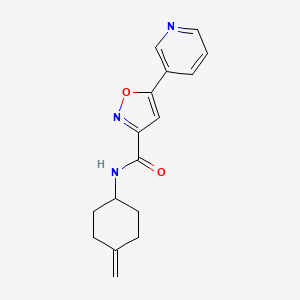

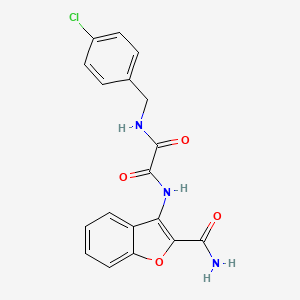

![molecular formula C18H21N5OS2 B2566005 2-[[4-(4-乙氧苯基)-5-丙基硫代-1,2,4-三唑-3-基]甲基硫代]嘧啶 CAS No. 868221-51-6](/img/structure/B2566005.png)

2-[[4-(4-乙氧苯基)-5-丙基硫代-1,2,4-三唑-3-基]甲基硫代]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine" is a complex molecule that may be related to various pyrimidine derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrimidine structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the alkylation of diamino pyrimidine or the cyclization of precursor molecules to form the pyrimidine ring. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substituents was achieved through C5-alkylation or cyclization, followed by further reactions to introduce phosphonic acid groups . Similarly, the synthesis of other pyrimidine derivatives, such as 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, was achieved and confirmed by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was determined in two different crystal environments, revealing different supramolecular architectures based on hydrogen bonding and π-π stacking interactions . The molecular structure of another pyrimidine derivative was determined by single-crystal X-ray diffraction, showing that the pyridine and pyrimidine rings are almost coplanar .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and reactions with C-nucleophiles. For instance, the nucleophilic substitution of a triazolopyrimidine derivative with potassium cyanide was successful, while reactions with ethyl cyanoacetate and Grignard reagents produced different substituted pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied using spectroscopic methods and computational chemistry techniques. Vibrational spectral analysis using FT-IR and FT-Raman, along with density functional theory (DFT) calculations, can provide information on the equilibrium geometry, vibrational wave numbers, and stability of the molecule . Additionally, the antibacterial activity of certain pyrimidine derivatives has been evaluated, showing potential as chemotherapeutic agents .

科学研究应用

抗病毒活性

Hocková 等人 (2003) 对 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶(具有抗病毒活性的相关类似物)进行的研究表明,某些 5-取代 2,4-二氨基嘧啶衍生物在细胞培养中对逆转录病毒复制表现出显着的抑制活性。这些化合物对 DNA 病毒的活性较差,但对人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒诱导的细胞病变性有很强的抑制作用,突出了嘧啶衍生物在抗病毒研究中的潜力 (Hocková 等人,2003).

抗菌活性

Lahmidi 等人 (2019) 合成了一种含有 1,2,4-三唑[1,5-a]嘧啶环的新型衍生物,该衍生物通过各种光谱技术表征,并对革兰氏阳性和革兰氏阴性微生物菌株表现出抗菌活性。这表明此类化合物在开发新型抗菌剂中的用途 (Lahmidi 等人,2019).

荧光特性

Yokota 等人 (2012) 报道了新型 2-氨基苯并[4,5]噻吩并[3,2-d]嘧啶 5,5-二氧化物的合成和固态荧光特性。在合成的化合物中,一种表现出最强的固态荧光,表明嘧啶衍生物在基于荧光的技术中的应用潜力 (Yokota 等人,2012).

超分子组装体

Fonari 等人 (2004) 合成了两种新型嘧啶衍生物,并研究了它们作为配体与 1,10-二氮杂-18-冠-6 共结晶的可能性,通过广泛的氢键相互作用形成超分子组装体。这项研究展示了嘧啶衍生物在设计新型超分子结构中的潜力 (Fonari 等人,2004).

作用机制

While the specific mechanism of action for this compound is not provided in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

属性

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS2/c1-3-12-25-18-22-21-16(13-26-17-19-10-5-11-20-17)23(18)14-6-8-15(9-7-14)24-4-2/h5-11H,3-4,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBNBWNVOCXALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

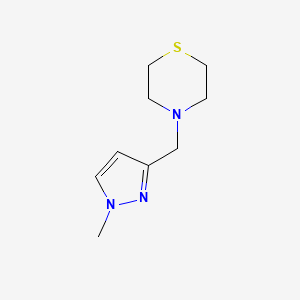

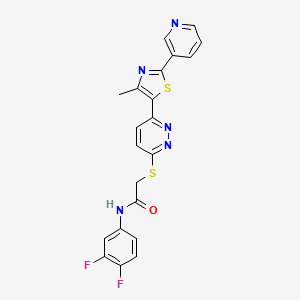

![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)

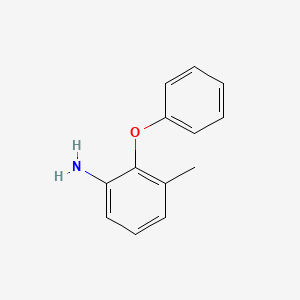

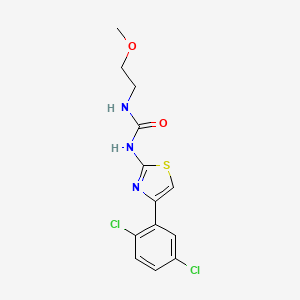

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

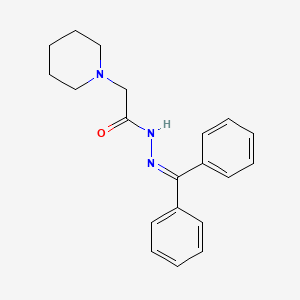

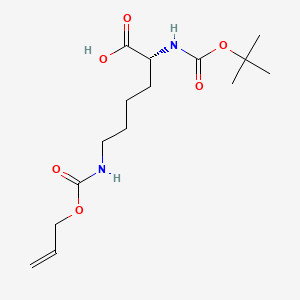

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)